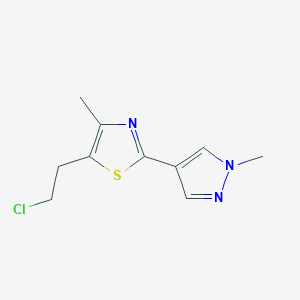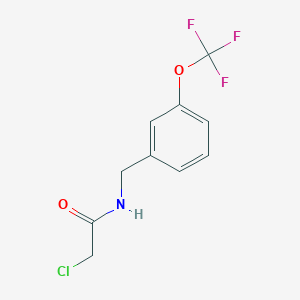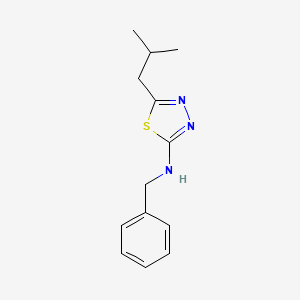![molecular formula C16H15N3O B7625537 2-(Anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7625537.png)
2-(Anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method is the CuI-catalyzed synthesis, which involves a tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This reaction is carried out at 130°C in DMF, using 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials .
Industrial Production Methods
the use of transition metal-catalyzed protocols, such as Pd-catalyzed regioselective C–H alkenylation and Mn-catalyzed carbonylative alkyne annulations, are common in the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Sulfonyl hydrazides, arylsulfonyl chlorides, and sodium sulfinates under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound.
Substitution: 3-ArS/ArSe derivatives with high yields (up to 95%).
Applications De Recherche Scientifique
2-(Anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound may act as an antagonist or inhibitor, blocking the activity of its target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pirenperone: A pyrido[1,2-a]pyrimidin-4-one derivative used as an antipsychotic agent.
Seganserin: Another derivative with tranquilizing properties.
Lusaperidone: Known for its antioxidant and anticancer activities.
Uniqueness
2-(Anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrido[1,2-a]pyrimidin-4-one derivatives .
Propriétés
IUPAC Name |
2-(anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-7-8-15-18-14(9-16(20)19(15)11-12)10-17-13-5-3-2-4-6-13/h2-9,11,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSABIFSHRLRGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)CNC3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Bromo-4-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7625456.png)

![[2-[(2,5-Dimethylphenyl)methylamino]pyridin-3-yl]methanol](/img/structure/B7625480.png)
![5-[(3-fluoro-2-methoxyanilino)methyl]-1H-pyridin-2-one](/img/structure/B7625490.png)
![2-Fluoro-6-[[[3-(hydroxymethyl)pyridin-2-yl]amino]methyl]phenol](/img/structure/B7625491.png)
![2-amino-2-methyl-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B7625498.png)
![[3-[(2,4,5-Trifluorophenyl)methylamino]phenyl]methanol](/img/structure/B7625519.png)

![2,3,4,5,6-pentamethyl-N-[3-(2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B7625534.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7625545.png)
![2-benzyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3(2H)-pyridazinone](/img/structure/B7625551.png)

![N~2~-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-furamide](/img/structure/B7625554.png)
